molecular formula C15H23N3 B095517 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline CAS No. 16987-27-2

4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline

Cat. No. B095517
CAS RN: 16987-27-2
M. Wt: 245.36 g/mol
InChI Key: RVOJEUDQQHLIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline, also known as ADMA, is a naturally occurring molecule that plays a crucial role in various physiological and pathological processes. ADMA is a methylated derivative of arginine, which is an essential amino acid that is involved in the synthesis of nitric oxide (NO). NO is a potent vasodilator that regulates blood flow and blood pressure in the body. ADMA acts as an endogenous inhibitor of NO synthesis, and its levels are tightly regulated in the body.

Mechanism Of Action

The main mechanism of action of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline is the inhibition of NO synthesis by NOS. 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline competes with arginine for the active site of NOS, and when it binds, it prevents the conversion of arginine to NO. This results in decreased NO production and impaired vasodilation. 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline has also been shown to inhibit the activity of DDAH, which is responsible for the degradation of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline. This leads to further accumulation of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline and exacerbation of its inhibitory effects on NO synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline are primarily related to its inhibitory effects on NO synthesis. This leads to impaired vasodilation, increased vascular resistance, and decreased blood flow. 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline has also been shown to promote oxidative stress and inflammation, which can contribute to the development of cardiovascular disease and other pathologies. Elevated levels of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline have been associated with endothelial dysfunction, hypertension, atherosclerosis, renal disease, and diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline in lab experiments are its well-established role in regulating NO synthesis and its easy availability as a synthetic compound. 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline can be used to study the effects of NO inhibition on various physiological and pathological processes. However, the limitations of using 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline are that it may not fully replicate the effects of endogenous 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline in the body, as its metabolism and regulation may differ from that of endogenous 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline.

Future Directions

For research on 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline include the development of new therapeutic strategies to target 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline in various diseases. This could involve the use of drugs that inhibit 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline synthesis or enhance its degradation, or the use of NO donors to counteract its inhibitory effects on NO synthesis. Further studies are also needed to elucidate the role of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline in cancer and to develop new cancer therapies that target 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline. Additionally, the development of more sensitive and specific assays for 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline measurement could improve our understanding of its role in various physiological and pathological processes.

Synthesis Methods

4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline can be synthesized by the methylation of arginine residues in proteins or by the degradation of asymmetric dimethylarginine (4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline) in the body. The synthesis of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline involves the transfer of a methyl group from S-adenosylmethionine to the guanidine nitrogen of arginine by the enzyme protein arginine N-methyltransferase (PRMT). The resulting 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline can then be released from proteins by the action of peptidases or degraded by dimethylarginine dimethylaminohydrolase (DDAH) to form citrulline and dimethylamine.

Scientific Research Applications

4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline has been extensively studied in various fields of research, including cardiovascular disease, renal disease, diabetes, and cancer. Elevated levels of 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline have been associated with endothelial dysfunction, hypertension, and atherosclerosis. 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline has been shown to inhibit NO synthesis by competing with arginine for the active site of NO synthase (NOS). This results in decreased NO production and impaired vasodilation, leading to cardiovascular disease. 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline has also been implicated in the pathogenesis of renal disease, as it can impair renal blood flow and glomerular filtration rate. 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline levels have been found to be elevated in patients with diabetes, and this may contribute to the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. In cancer research, 4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline has been shown to regulate cell proliferation, migration, and invasion, and its levels have been found to be elevated in various types of cancer.

properties

CAS RN

16987-27-2

Product Name

4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

4-[(Z)-azepan-1-yliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H23N3/c1-17(2)15-9-7-14(8-10-15)13-16-18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-

InChI Key

RVOJEUDQQHLIER-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\N2CCCCCC2

SMILES

CN(C)C1=CC=C(C=C1)C=NN2CCCCCC2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2CCCCCC2

synonyms

4-(azepan-1-yliminomethyl)-N,N-dimethyl-aniline

Origin of Product

United States

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